4-Hydroxycyclohept-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxycyclohept-2-en-1-yl acetate is an organic compound with a unique structure that includes a hydroxyl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycyclohept-2-en-1-yl acetate can be achieved through several methods. One common approach involves the photo-oxidation of cyclopentadiene using a continuous flow process. This method utilizes white light from an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C. The resulting product is then acetylated to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same continuous flow process. This method allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxycyclohept-2-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and acetate groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
4-Hydroxycyclohept-2-en-1-yl acetate has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Hydroxycyclohept-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetate groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have diverse biological activities.
4-Hydroxycyclopent-2-en-1-yl acetate: This compound is structurally similar and is used in similar applications.
Uniqueness
4-Hydroxycyclohept-2-en-1-yl acetate is unique due to its specific ring structure and functional groups, which provide distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial settings.
Eigenschaften
CAS-Nummer |
606490-58-8 |
---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(4-hydroxycyclohept-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-9-4-2-3-8(11)5-6-9/h5-6,8-9,11H,2-4H2,1H3 |
InChI-Schlüssel |
CFNNOGNUIPFLNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCCC(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.